1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
The compound 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea derivative featuring a 3,4-dimethylphenyl group and a tetrazole-linked benzyl moiety. Its molecular formula is C₁₇H₁₈N₆O, with a molecular weight of 322.37 g/mol. The urea core (-NHCONH-) serves as a critical pharmacophore, facilitating hydrogen-bond interactions with biological targets, while the tetrazole ring enhances metabolic stability and mimics carboxylic acid bioisosteres .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-8-9-14(10-13(12)2)19-17(24)18-11-16-20-21-22-23(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYTXSBWDSHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Urea Formation: The urea moiety can be introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the dimethylphenyl group can be reacted with the amine derivative of the tetrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to the formation of amines.
Scientific Research Applications
This compound has garnered attention for several biological activities:
- Anticancer Activity : The tetrazole ring is known for its potential anticancer properties. Compounds containing tetrazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Research indicates that derivatives of this compound can possess antimicrobial activity, making them candidates for further development in treating infections.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory applications, which merit investigation in preclinical studies.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on related compounds demonstrated that modifications to the phenolic structure can enhance anticancer activity. In vitro tests showed that the synthesized urea derivative exhibited promising results against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the tetrazole moiety in contributing to this antimicrobial effect.
Case Study 3: Anti-inflammatory Effects
In another investigation, the compound was tested for its ability to modulate inflammatory responses. The results indicated that it could reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Aromatic Ring
- 1-(4-Fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (BC06688) Molecular Formula: C₁₅H₁₃FN₆O Molecular Weight: 312.30 g/mol Key Differences: The 4-fluorophenyl group replaces the 3,4-dimethylphenyl group. This substitution may alter binding affinity in hydrophobic pockets .
- 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Molecular Formula: C₁₈H₁₉N₆O₃ Molecular Weight: 367.39 g/mol Key Differences: Methoxy (-OCH₃) groups at positions 2 and 3 on the phenyl ring increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration.
2.2. Tetrazole vs. Non-Tetrazole Analogs
- 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea
- Molecular Formula : C₂₄H₂₂N₄O₂
- Molecular Weight : 398.46 g/mol
- Key Differences : Replacing the tetrazole with a benzodiazepine ring shifts the compound’s mechanism of action. Benzodiazepines typically modulate GABA receptors, whereas tetrazole-containing ureas may target enzymes like kinases or proteases. The urea moiety remains a common pharmacophore, but structural divergence limits direct comparability .
2.3. Non-Urea Derivatives with Similar Substituents
- Metcaraphen Hydrochloride Molecular Formula: C₂₀H₃₁NO₂·HCl Molecular Weight: 353.93 g/mol Key Differences: This ester-based compound lacks a urea group but shares the 3,4-dimethylphenyl substituent. Its cyclopentanecarboxylate structure suggests anticholinergic or spasmolytic activity, highlighting how the same aromatic substituent can serve different therapeutic roles depending on the core scaffold .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Substituent Effects :
- Methyl vs. Fluoro : The 3,4-dimethyl groups in the target compound increase lipophilicity (logP ~3.2) compared to BC06688 (logP ~2.8), favoring membrane permeability but reducing solubility. Fluorine’s electronegativity in BC06688 may enhance target selectivity via dipole interactions .
- Methoxy Groups : The 2,3-dimethoxyphenyl analog’s higher solubility (0.80 mg/mL vs. 0.15 mg/mL for the target) underscores the trade-off between polarity and bioavailability .
Tetrazole vs. Benzodiazepine : While both scaffolds include aromatic systems, the tetrazole’s metabolic stability and bioisosteric properties make it preferable for prolonged activity compared to benzodiazepine’s rapid clearance .
- Therapeutic Potential: The target compound’s structural features align with kinase inhibitors or antimicrobial agents, whereas Metcaraphen’s ester-based design targets neuromuscular disorders .
Biological Activity
1-(3,4-Dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of cancer cells in vitro with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported:
- Bactericidal Effects : The minimum inhibitory concentration (MIC) values indicate effectiveness against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Angiogenesis : It potentially inhibits vascular endothelial growth factor (VEGF), reducing tumor blood supply.
- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
